molecular formula C8H4BrClN2 B1343828 6-Bromo-1-chlorophthalazine CAS No. 470484-70-9

6-Bromo-1-chlorophthalazine

Cat. No. B1343828
M. Wt: 243.49 g/mol
InChI Key: GHENEHYQUQKATD-UHFFFAOYSA-N
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Description

6-Bromo-1-chlorophthalazine is a chemical compound that belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromine and chlorine substituents on the phthalazine ring can potentially influence its chemical reactivity and physical properties, making it an interesting candidate for various chemical studies and applications.

Synthesis Analysis

The synthesis of phthalazine derivatives, such as 6-Bromo-1-chlorophthalazine, can be achieved through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines. This process involves the use of potassium carbonate (K2CO3) as a base and iron(III) chloride (FeCl3) as a catalyst in acetonitrile at 100°C. The reaction typically yields 2-aryl-1,2-dihydrophthalazines with yields ranging from 60 to 91%. The mechanism is thought to involve an intermolecular condensation followed by an intramolecular nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-chlorophthalazine is characterized by the presence of a phthalazine core with bromine and chlorine atoms as substituents. The specific arrangement of these substituents can affect the molecule's electronic distribution and steric hindrance, which in turn can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 6-Bromo-1-chlorophthalazine, the general reactivity of phthalazine derivatives can be inferred. These compounds can undergo various chemical transformations, including nucleophilic substitutions, due to the presence of halogen atoms that can be replaced by other nucleophiles. Additionally, the phthalazine ring can participate in condensation reactions, forming new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting points of phthalazine derivatives can be determined experimentally, and their purity can be checked by techniques like thin-layer chromatography. Spectral studies, including infrared spectroscopy, can be used for the characterization of these compounds. The presence of halogen atoms in 6-Bromo-1-chlorophthalazine is likely to influence its physical properties, such as melting point, solubility, and stability .

Scientific Research Applications

Catalytic and Chemical Applications

  • Synthesis of Novel Compounds

    A study by Khazaei, Abbasi, and Moosavi-Zare (2014) introduced a novel N-bromo sulfonamide reagent, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, used as a highly efficient catalyst for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This methodology utilized non-toxic materials and offered high yields and clean workup, indicating the potential of 6-Bromo-1-chlorophthalazine derivatives in facilitating complex chemical reactions (Khazaei, Abbasi, & Moosavi-Zare, 2014).

  • Metalation and Cross-Coupling Reactions

    Crestey and Knochel (2010) demonstrated the efficient metalation of Chlorophthalazines using tmpZnCl·LiCl under microwave irradiation. This process led to novel substituted phthalazine derivatives after trapping organometallic reagents with various electrophiles. Additionally, Negishi cross-coupling reactions were performed to produce new polyfunctionalized phthalazine scaffolds, highlighting the chemical versatility of chlorophthalazine derivatives in synthesizing new compounds (Crestey & Knochel, 2010).

Biological and Pharmacological Research

  • Substrate Activity with Molybdenum Hydroxylases

    Johnson, Beedham, and Stell (1987) found that 1-Chlorophthalazine, a compound related to 6-Bromo-1-chlorophthalazine, was a more efficient substrate than phthalazine with aldehyde oxidase or xanthine oxidase. This study indicated the potential biological interactions of chlorophthalazine derivatives, which could be relevant in understanding their biological activities and mechanisms (Johnson, Beedham, & Stell, 1987).

  • Antibacterial Activity

    , and El-Sawy (2021) explored the antibacterial potential of various compounds, including those related to 6-Bromo-1-chlorophthalazine. Their study synthesized a series of compounds and tested them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of 6-Bromo-1-chlorophthalazine derivatives in developing new antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Safety And Hazards

The safety information for 6-Bromo-1-chlorophthalazine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHENEHYQUQKATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621785
Record name 6-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-chlorophthalazine

CAS RN

470484-70-9
Record name 6-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1-CHLOROPHTHALAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-bromophthalazin-1(2H)-one (17, 2.6 g, 12 mmol) in phosphorous oxychloride (11 mL, 116 mmol) was treated with diisopropylethylamine (2.0 mL, 12 mmol). The mixture was stirred at room temperature for 30 min, then warmed up to a temperature of between about 95-100° C. and stirred under nitrogen. The suspension (reaction) became a deep brown solution in about 30 min, then a yellow solid precipitated out. After about 3 h, all of the starting material was converted, as appeared by TLC, to product (M+1=243, 245). After the mixture was cooled down to room temperature, it was diluted with 50 mL CHCl3 and cooled down to 0° C. The precipitate was filtrated, washed with 10 mL ice cool CHCl3, collected and dried under vacuum, to afford 1.96 g of 6-bromo-1-chlorophthalazine 18, as yellow solid. Found MS (ES+): 243, 245 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-bromophthalazin-1-ol (10.0 g, 44.4 mmol) in phosphorus oxychloride (104 mL, 1111 mmol) was heated at 105° C. in an oil bath for 3 h. After cooling to RT, the volatiles were removed by vacuum distillation. The residue was diluted with CH2Cl2 and treated with 10% Na2CO3 solution. After stirring for 3 h, the mixture was diluted with 10% Na2CO3 and extracted with CH2Cl2 (3×). The combined organic solution was dried over Na2SO4, filtered through a short pad of silica gel, eluted with EtOAc, and concentrated in vacuo to yield the title compound as a tan solid. MS (ESI, pos. ion) m/z: 242.9, 244.9 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-Bromo-2H-phthalazin-1-one (2.5 g), phosphorous oxychloride (11 mL) and diisopropyl ethyl amine (2 mL) was stirred at RT for 30 min then at 90° C. for 3 h. The reaction was then concentrated under reduced pressure, diluted with ethyl acetate and washed with a saturated solution of NaHCO3, NH4Cl, and brine to afford the desired compound (2.0 g). TLC Rf 0.8 (EA/hexane 2/3).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
… The 6-bromo-1-chlorophthalazine scaffold 9c could be synthesized in an identical manner starting with the commercially available 5-bromophthalide … 6-Bromo-1-chlorophthalazine (9c) …
Number of citations: 65 pubs.acs.org
B Herberich, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
… Scheme 1 outlines the synthetic routes used to access the 1-aminophthalazines (7−10) starting from 6-bromo-1-chlorophthalazine (2). (8) Nucleophilic displacement of the chloride with …
Number of citations: 71 pubs.acs.org
LH Pettus, S Xu, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
… The mixture was stirred at 0 C for 10 min, and 6-bromo-1-chlorophthalazine (1.00 g, 4.10 mmol) was added as solid. After the reaction mixture was stirred at room temperature for 4 h, it …
Number of citations: 35 pubs.acs.org
WG Devine - 2015 - search.proquest.com
Neglected tropical diseases (NTDs) are a global burden affecting the lives of over 1 billion people worldwide. Current chemotherapeutics suffer from a slew of undesirable properties, …
Number of citations: 2 search.proquest.com

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